7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one family, characterized by a flavonoid-like core structure. The chromen-4-one scaffold is substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group and at the 7-position with a 3,4-dichlorobenzyloxy moiety. The benzodioxin moiety, a fused dioxane-aromatic system, contributes to conformational rigidity and may modulate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C24H16Cl2O5 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C24H16Cl2O5/c25-19-5-1-14(9-20(19)26)12-30-16-3-4-17-22(11-16)31-13-18(24(17)27)15-2-6-21-23(10-15)29-8-7-28-21/h1-6,9-11,13H,7-8,12H2 |
InChI Key |
ALCDJIWFCUJGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the reaction of the chromenone core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 2,3-Dihydro-1,4-benzodioxin Moiety: The final step involves the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxin under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: The 3,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxin moiety.
Reduction: Reduced forms of the chromenone core.
Substitution: Substituted derivatives at the 3,4-dichlorobenzyl position.
Scientific Research Applications
The compound 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core and various functional groups. This article explores its potential applications in scientific research, particularly in pharmacology and biochemistry.
Key Structural Features
| Feature | Description |
|---|---|
| Chromenone Core | Central structure providing pharmacological properties |
| Dichlorobenzyl Group | Enhances lipophilicity and biological interactions |
| Benzodioxin Moiety | Potential for interaction with various biological systems |
Pharmacological Activities
Preliminary studies suggest that compounds related to this compound exhibit various pharmacological activities. These include:
- Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals.
- Anti-inflammatory Effects : Structures akin to this compound have shown promise in reducing inflammation.
- Antimicrobial Activity : Certain derivatives have been tested for efficacy against bacterial strains.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies can provide insights into:
- Mechanisms of Action : Identifying how the compound affects cellular pathways.
- Target Identification : Determining specific proteins or receptors that the compound interacts with.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. Research into its derivatives may yield compounds with enhanced efficacy or reduced side effects.
Case Study 1: Antioxidant Activity
A study explored the antioxidant potential of similar chromenone derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting that this compound may possess similar properties.
Case Study 2: Anti-inflammatory Effects
Research on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests that this compound could be further investigated for its anti-inflammatory capabilities.
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Chromen-4-one Derivatives
Benzodioxin-Containing Scaffolds in Drug Design
- Antihepatotoxic Agents : Flavones with 2-hydroxymethyl-1,4-dioxane substitutions (e.g., compound 4g) showed activity comparable to silymarin, highlighting the importance of substituent positioning .
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The 3,4-dichlorobenzyloxy group in the target compound likely enhances binding to hydrophobic pockets in targets like kinases or GPCRs compared to non-halogenated analogs .
- Benzodioxin Rigidity : Compounds with unsubstituted benzodioxin (e.g., ) show reduced activity compared to those with functionalized dioxane rings (e.g., hydroxymethyl in ), suggesting flexibility impacts efficacy .
- Substituent Bulk : Bulky groups at position 8 (e.g., piperidinylmethyl in ) may hinder membrane permeability but improve target specificity .
Biological Activity
7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups that can interact with biological targets. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C27H22Cl2O5
- Molecular Weight : 497.37 g/mol
- CAS Number : 610750-05-5
- Predicted Boiling Point : 641.9 ± 55.0 °C
- Density : 1.353 ± 0.06 g/cm³
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chromenone structures have shown promising results in inhibiting cell viability in MTT assays with IC50 values typically below 10 μM .
2. Antimicrobial Activity
Compounds containing the dichlorobenzyl moiety have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of key metabolic pathways in bacteria and fungi .
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15.0 | |
| Candida albicans | 10.0 |
3. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, which has been supported by studies showing its ability to inhibit pro-inflammatory cytokines in vitro .
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
A notable study investigated the effects of a related compound on human cancer cell lines, demonstrating a dose-dependent increase in apoptosis and a reduction in cell viability . The study utilized flow cytometry and Western blotting techniques to confirm the activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
